3,5-Diamino-L-tyrosine

Molecular recognition Drug design Solubility optimization

3,5-Diamino-L-tyrosine (CAS 904824-73-3), also referred to as H-Tyr(3,5-(NH₂)₂)-OH, is a synthetic L-tyrosine analog in which the hydrogen atoms at positions 3 and 5 of the phenolic ring are replaced by amino groups. With a molecular formula of C₉H₁₃N₃O₃ and a monoisotopic mass of 211.09569 Da, this compound differs from native L-tyrosine by the addition of two electron-donating amino substituents that fundamentally alter its hydrogen-bonding capacity, redox behavior, and metabolic processing.

Molecular Formula
Molecular Weight 211.22
Cat. No. B1579337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diamino-L-tyrosine
Molecular Weight211.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diamino-L-tyrosine: A Non-Proteinogenic Amino Acid Building Block for Peptide Engineering and Reference Standard Applications


3,5-Diamino-L-tyrosine (CAS 904824-73-3), also referred to as H-Tyr(3,5-(NH₂)₂)-OH, is a synthetic L-tyrosine analog in which the hydrogen atoms at positions 3 and 5 of the phenolic ring are replaced by amino groups . With a molecular formula of C₉H₁₃N₃O₃ and a monoisotopic mass of 211.09569 Da, this compound differs from native L-tyrosine by the addition of two electron-donating amino substituents that fundamentally alter its hydrogen-bonding capacity, redox behavior, and metabolic processing . It is supplied as a fully characterized reference standard (≥95% purity) for analytical method development, and as a building block for the synthesis of phenylalanine-series compounds and non-natural peptides .

Why 3,5-Diamino-L-tyrosine Cannot Be Replaced by L-Tyrosine or Common Halogenated Analogs


L-Tyrosine, 3-iodo-L-tyrosine, and 3,5-diiodo-L-tyrosine are substrates for tyrosinase, tyrosine hydroxylase, and thyroid hormone biosynthetic enzymes, meaning they are consumed and transformed in standard biochemical systems [1]. In contrast, the 3,5-diamino substitution blocks oxidative phenol coupling and iodination at these positions, converting 3,5-diamino-L-tyrosine into a metabolic dead-end analog rather than a productive substrate [2]. This structural modification also increases the number of hydrogen bond donors from 3 to 5 and raises the topological polar surface area to 136 Ų, substantially altering its molecular recognition profile relative to any natural tyrosine derivative .

3,5-Diamino-L-tyrosine: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Hydrogen-Bond Donor Capacity and Topological Polar Surface Area: 3,5-Diamino-L-tyrosine vs. L-Tyrosine and 3,5-Diiodo-L-tyrosine

The introduction of two aromatic amino groups at positions 3 and 5 increases the hydrogen-bond donor count from 3 (L-tyrosine) to 5 and the topological polar surface area (tPSA) from 83.9 Ų to 136 Ų, while the computed partition coefficient XLogP3 drops from -2.26 to -3.1 . In comparison, 3,5-diiodo-L-tyrosine — the natural thyroid hormone precursor with iodine substituents at the same positions — has zero additional H-bond donors and a tPSA identical to L-tyrosine, representing a fundamentally divergent physicochemical profile for applications where increased aqueous solubility and hydrogen-bonding potential are desired [1].

Molecular recognition Drug design Solubility optimization

Certified Reference Standard Purity: 3,5-Diamino-L-tyrosine vs. Uncharacterized Tyrosine Impurity Standards

Commercially available 3,5-Diamino-L-tyrosine (CAS 904824-73-3) is supplied as a fully characterized reference standard with a minimum purity of 95% (Area%) and a certificate of analysis traceable to pharmacopeial standards (USP/EP), specifically designed for analytical method development, method validation (AMV), and quality control (QC) applications during API tyrosine manufacturing and formulation . In contrast, generic L-tyrosine and its halogenated analogs sourced as research-grade chemicals typically lack the full characterization package and regulatory documentation required for ANDA/DMF submissions or stability-indicating method validation .

Analytical method validation Quality control Regulatory compliance

Inability to Serve as Substrate for Tyrosinase-Mediated Oxidation: 3,5-Diamino-L-tyrosine vs. L-Tyrosine and L-DOPA

The 3,5-diamino substitution blocks the hydroxylation and subsequent oxidation chemistry required for melanogenesis. Native L-tyrosine is hydroxylated at position 3 by tyrosinase to form L-DOPA, followed by oxidation to dopaquinone — the rate-limiting step in melanin biosynthesis [1]. The pre-installed amino group at position 3 of 3,5-diamino-L-tyrosine sterically and electronically prevents this hydroxylation. While quantitative comparative IC₅₀ data on human tyrosinase are not available in the peer-reviewed literature for this specific compound, the mechanistic rationale is supported by the established class-level behavior of 3,5-disubstituted tyrosine analogs as non-substrate inhibitors, in contrast to L-tyrosine and 3,5-diiodo-L-tyrosine which are productive substrates [2].

Melanogenesis inhibition Enzyme substrate specificity Biochemical probe design

Optimal Procurement Scenarios for 3,5-Diamino-L-tyrosine Based on Verified Differentiation Evidence


Pharmaceutical Reference Standard for API Tyrosine Impurity Profiling and ANDA Submissions

When a generic pharmaceutical manufacturer requires a fully characterized, regulatory-compliant impurity reference standard for L-tyrosine active pharmaceutical ingredient (API) quality control, 3,5-diamino-L-tyrosine should be selected over uncharacterized commercial tyrosine analogs. Its compliance with USP/EP traceability guidelines and the availability of a complete certificate of analysis enables direct use in ANDA and DMF submissions without additional in-house characterization . Detailed information is provided in Section 3, Evidence Item: Certified Reference Standard Purity.

Non-Natural Peptide Synthesis Requiring Enhanced Hydrogen-Bonding Capacity and Aqueous Solubility

For peptide chemists engineering folded peptides or peptidomimetics where increased aqueous solubility and expanded hydrogen-bonding potential are design goals, 3,5-diamino-L-tyrosine offers a quantifiable advantage over L-tyrosine, with +2 hydrogen-bond donors and a +52.1 Ų increase in topological polar surface area . This differentiation is particularly relevant for peptide therapeutics targeting extracellular or aqueous compartment receptors. Detailed information is provided in Section 3, Evidence Item: Hydrogen-Bond Donor Capacity.

Chemical Probe for Tyrosinase Substrate Specificity Studies in Melanogenesis Research

Investigators studying the substrate specificity of tyrosinase and the melanogenesis pathway can employ 3,5-diamino-L-tyrosine as a non-substrate control analog. Unlike L-tyrosine (which is hydroxylated and oxidized to dopaquinone) and 3,5-diiodo-L-tyrosine (which is processed by thyroid hormone biosynthetic enzymes), the 3,5-diamino analog is structurally blocked from undergoing the requisite hydroxylation at position 3, making it suitable for probing the structural determinants of tyrosinase substrate recognition . Detailed information is provided in Section 3, Evidence Item: Inability to Serve as Substrate.

Building Block for Phenylalanine-Series Compound Synthesis via Late-Stage Functionalization

3,5-Diamino-L-tyrosine is explicitly designated as a reagent in the synthesis of phenylalanine-series compounds . The two aromatic amino groups serve as versatile handles for subsequent diazotization, cross-coupling, or reductive deamination chemistry, enabling access to a broad range of substituted phenylalanine derivatives that would be difficult to obtain from L-tyrosine or 3,5-dihalogenated tyrosine analogs.

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